LogP Differentiation: 1-Cyclobutylcyclopropan-1-amine Exhibits a Lower LogP Than Both Its Regioisomer and Cyclobutyl-Alkylamine Analogs
The target compound 1-cyclobutylcyclopropan-1-amine hydrochloride displays a logP of 0.989, which is lower than both its regioisomer 2-cyclobutylcyclopropan-1-amine (logP 1.1337) and the structurally related cyclobutyl-alkylamine analogs (1-cyclobutylethan-1-amine logP 1.02-1.177; 1-cyclobutylpropan-1-amine logP 1.538) [1]. This lower lipophilicity may influence membrane permeability and solubility in aqueous media, differentiating the compound for applications where reduced lipophilicity is desirable.
| Evidence Dimension | Lipophilicity (LogP of hydrochloride salt form) |
|---|---|
| Target Compound Data | 0.989 |
| Comparator Or Baseline | 2-Cyclobutylcyclopropan-1-amine: 1.1337; 1-Cyclobutylethan-1-amine: 1.02-1.177; 1-Cyclobutylpropan-1-amine: 1.538 |
| Quantified Difference | ΔLogP = -0.1447 (vs. 2-cyclobutylcyclopropan-1-amine); ΔLogP = -0.03 to -0.188 (vs. 1-cyclobutylethan-1-amine); ΔLogP = -0.549 (vs. 1-cyclobutylpropan-1-amine) |
| Conditions | Calculated logP values reported by commercial vendors (Fluorochem, Leyan, Chemspace) for hydrochloride salts; measurement conditions not specified. |
Why This Matters
Lower logP may correlate with better aqueous solubility and reduced non-specific binding, critical for in vitro assays and medicinal chemistry optimization.
- [1] Chem-Space. 1-Cyclobutylethan-1-amine (CAS 60637-96-9) Properties: LogP 1.02. View Source
